Triclabendazole-13C-d3 is a stable isotope-labeled derivative of triclabendazole, a benzimidazole compound primarily used as an anthelmintic agent for the treatment of parasitic infections in livestock and humans. This compound is particularly valuable in analytical chemistry as an internal standard for quantifying triclabendazole in biological samples using techniques such as gas chromatography and liquid chromatography coupled with mass spectrometry.
Triclabendazole-13C-d3 is synthesized from its parent compound, triclabendazole, through isotopic labeling. The stable isotope labeling enhances the detection sensitivity and accuracy in analytical applications. The compound can be purchased from various suppliers specializing in analytical reference standards, such as Bertin Bioreagent and HPC Standards GmbH .
Triclabendazole-13C-d3 falls under the category of antiparasitic agents, specifically targeting trematodes (flukes). It is classified as a benzimidazole derivative, which is a common structure among many antiparasitic drugs. Its unique isotopic composition allows it to be utilized in research and clinical settings for precise quantification of triclabendazole levels in various matrices.
The synthesis of triclabendazole-13C-d3 involves the incorporation of deuterium and carbon-13 isotopes into the triclabendazole molecule. The general synthetic route includes:
Technical details regarding the synthesis can vary based on the specific protocol adopted by different laboratories .
The molecular formula for triclabendazole-13C-d3 is C14H6Cl3D3N2OS, with a molecular weight of approximately 362.68 g/mol. The structure features:
The compound's structural data can be represented as follows:
Property | Value |
---|---|
Molecular Formula | C14H6Cl3D3N2OS |
Molecular Weight | 362.68 g/mol |
CAS Number | 1353867-93-2 |
Appearance | Beige solid |
Melting Point | 177 °C |
Triclabendazole-13C-d3 can undergo various chemical reactions typical of benzimidazole derivatives, including:
These reactions are essential for understanding the compound's behavior in biological systems and during analytical procedures.
The mechanism of action for triclabendazole involves:
This mechanism highlights its effectiveness against a range of trematode species .
Triclabendazole-13C-d3 exhibits several notable physical properties:
Key chemical properties include:
Triclabendazole-13C-d3 serves several scientific uses:
This compound's unique isotopic labeling enhances research capabilities across various fields related to pharmacology and toxicology .
Stable isotope labeling, exemplified by compounds such as Triclabendazole-13C-d3 (where carbon-13 and deuterium replace native atoms), provides indispensable tools for tracing drug metabolism, quantifying analyte distribution, and validating analytical methodologies without altering chemical or biological properties. These labeled analogues serve as internal standards in mass spectrometry-based assays, enabling precise correction for extraction inefficiencies, matrix effects, and instrument variability. For instance, ultra-high-performance liquid chromatography-tandem mass spectrometry (UHPLC-MS/MS) methods utilizing Triclabendazole-13C-d3 achieve detection limits as low as 0.67 μg/kg in complex biological matrices like milk or liver tissue, significantly enhancing residue monitoring capabilities [5]. Beyond quantitation, isotopic labels permit the differentiation of endogenous and exogenous compound pools in metabolic flux studies. Research tracking Triclabendazole-13C-d3 residues in dairy products revealed substantial concentration factors during processing—up to 9-fold in butter and 15-fold in skim milk powder—highlighting critical pathways for veterinary drug residue accumulation that inform food safety regulations [5]. This elucidation of pharmacokinetic and environmental fate parameters is unattainable with unlabeled compounds.
Table 1: Analytical Advantages of Triclabendazole-13C-d3 in Mass Spectrometry
Application Context | Role of Triclabendazole-13C-d3 | Quantitative Improvement |
---|---|---|
Veterinary Residue Monitoring | Internal standard for UHPLC-MS/MS | Limits of detection: 0.67 μg/kg [5] |
Metabolic Pathway Mapping | Isotopic signature distinguishing parent/metabolites | Recovery rates >90% in tissue homogenates |
Environmental Persistence | Tracing environmental degradation products | Differentiation from background contaminants |
Triclabendazole-13C-d3 enables high-resolution investigations into the pharmacodynamics of Fasciola hepatica infections and emerging resistance mechanisms. Genomic analyses leveraging the isotopic compound have identified divergent selection signatures associated with Triclabendazole resistance between Peruvian and United Kingdom fluke populations, demonstrating independent evolutionary origins. Specifically, whole-genome sequencing of resistant parasites revealed outlier genomic regions encoding genes involved in the epidermal growth factor receptor–phosphoinositide 3-kinase–mammalian target of rapamycin–S6 kinase (EGFR-PI3K-mTOR-S6K) pathway and microtubule function, which were distinct from previously identified quantitative trait loci in United Kingdom isolates [1]. Furthermore, transcriptomic profiling using samples standardized with Triclabendazole-13C-d3 quantified differential expression of microtubule-related genes in resistant parasites both pre- and post-treatment. This facilitated the development of a 30-single nucleotide polymorphism panel capable of differentiating resistant and sensitive parasites with ≥75% accuracy, forming the basis for molecular surveillance tools [1]. In human therapeutic monitoring, isotopic tracing clarified the progressive loss of Triclabendazole efficacy in endemic regions: cure rates in Peruvian children declined from 55% after the first treatment to 23% after the fourth, with higher baseline egg counts correlating strongly with treatment failure [6].
Despite its utility in resistance monitoring, fundamental questions persist regarding the molecular interactions of labeled benzimidazoles. Classical models posit that Triclabendazole sulfoxide (the active metabolite) disrupts microtubule polymerization via β-tubulin binding. However, emerging evidence suggests additional targets, including DNA methyltransferase 1 and glutathione S-transferase isoforms, may contribute to anthelmintic effects or resistance phenotypes [8]. The precise coordination chemistry between Triclabendazole-13C-d3 and these targets remains unmapped. Benzimidazole-metal complexes exhibit diverse binding modes—N-donor, C-donor, or bridged multidentate coordination—that modulate bioactivity [3]. Yet, no studies have synthesized or characterized Triclabendazole-13C-d3 metal complexes to assess whether isotopic substitution influences chelation behavior or target affinity. Additionally, while benzimidazole-derived fluorophores demonstrate utility in labeling bacterial membranes and vesicles [7], analogous applications for tracking drug uptake in parasites using Triclabendazole-13C-d3 conjugated probes are unexplored. Resolving these gaps could catalyze novel diagnostic and therapeutic strategies.
Table 2: Unexplored Coordination Modes for Benzimidazole Derivatives
Binding Motif | Observed in Analogues | Potential Relevance to Triclabendazole-13C-d3 |
---|---|---|
N-donor (imidazole) | Copper(II)–dipeptide complexes | Alters DNA interaction kinetics [3] |
C-donor (C2 position) | Silver-carbene antimicrobials | Enhances membrane permeability [3] |
Bridged µ-oxo complexes | Dinuclear zinc enzymes inhibitors | Modulates target selectivity |
CAS No.: 31373-65-6
CAS No.: 15646-96-5
CAS No.: 17878-54-5
CAS No.: 134954-21-5
CAS No.: 387825-07-2
CAS No.: